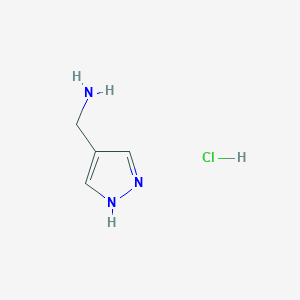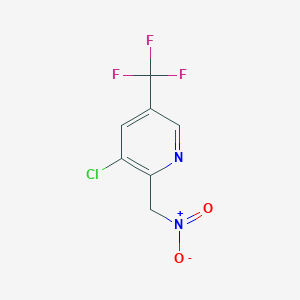
3-氯-2-(硝基甲基)-5-(三氟甲基)吡啶
描述
3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine, also known as 3C2N5TMP, is a synthetic compound that has been widely studied for its potential applications in scientific research and laboratory experiments. This compound is a derivative of pyridine and is composed of a trifluoromethyl group, a nitromethyl group, and a chlorine atom attached to the pyridine ring. It is a white, crystalline solid with a melting point of around 135°C and a boiling point of around 250°C. 3C2N5TMP is an important compound for its potential applications in the fields of organic chemistry and medicinal chemistry.
科学研究应用
Synthesis of Pesticides
3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine is an important derivative in the synthesis of various pesticides. The compound's fluorine content plays a key role in this process. Its synthesis and applications in pesticide development are discussed in depth (Lu Xin-xin, 2006).
Fungicide Development
This compound is a key component in the structure of fluazinam, a fungicide. Its structural characteristics, including the dihedral angle between pyridine and benzene ring planes, are crucial for its effectiveness (Youngeun Jeon, Jineun Kim, Sangjin Lee, Tae Ho Kim, 2013).
Herbicide Synthesis
It serves as a critical intermediate in the synthesis of highly efficient herbicides like trifloxysulfuron. The overall yield of this synthesis process from nicotinamide, via several chemical reactions, has been optimized (Zuo Hang-dong, 2010).
Chemical Reaction Analysis
The synthesis reaction principles of 2-chloro-3-(trifluoromethyl)pyridine, a similar compound, involve analyzing the feasibility of side-chain chlorination and fluorination reactions, which are integral to the compound's chemical manipulation (Liu Guang-shen, 2014).
Electrophilic Substitutions
The compound has been used in studies exploring site-selective electrophilic substitutions, which are essential for creating various derivatives for further chemical applications (F. Mongin, Antonio Tognini, F. Cottet, M. Schlosser, 1998).
Solubility Analysis
Research on the solubility of 2-chloro-3-(trifluoromethyl)pyridine in different solvent mixtures at various temperatures contributes to understanding its behavior in various chemical processes (A. Jouyban, F. Martínez, W. Acree, 2017).
属性
IUPAC Name |
3-chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O2/c8-5-1-4(7(9,10)11)2-12-6(5)3-13(14)15/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYJRXNYDDTTAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

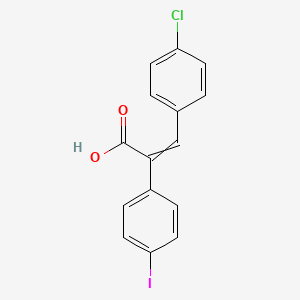
![2-Tert-butyloxycarbonylaminomethyl-5-(4-chlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398609.png)
![3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1398610.png)
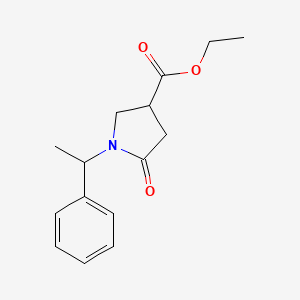
![(5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester](/img/structure/B1398613.png)
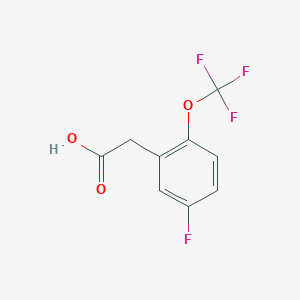
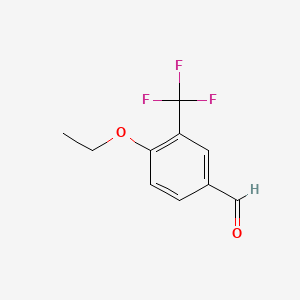
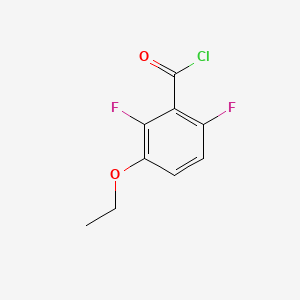
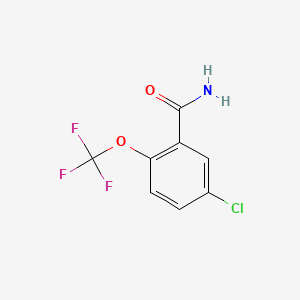
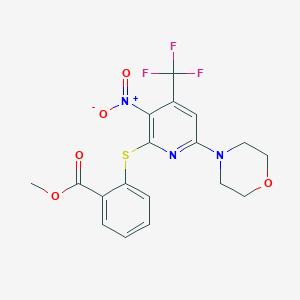
![3-[2-Methoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398623.png)
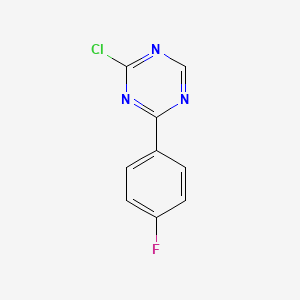
![2-Tert-butyloxycarbonylaminomethyl-5-(3,4-dichlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398627.png)
